APN-Maleimide

Bioconjugation Thiol coupling Heterobifunctional crosslinker

APN-Maleimide is the only crosslinker enabling kinetically resolved, sequential thiol-thiol conjugation via a >16-fold rate differential (maleimide k >50 M⁻¹ s⁻¹; APN k ≈3.1 M⁻¹ s⁻¹). This prevents homodimer contamination inherent to homobifunctional reagents, yielding clean heteroconjugates for ADC (e.g., Trastuzumab–DM1), site-specific fluorescent probes, and dual-tag scaffolds. The APN-thiol linkage resists plasma thiol exchange—unlike maleimide conjugates that degrade in circulation—ensuring extended in vivo half-life. The activated intermediate remains stable >24 h at pH 7.4 (vs. <1 h for maleimide monoadducts), providing a practical processing window for GMP-compatible multi-step manufacturing. Choose APN-Maleimide for defined, stable, and manufacturable bioconjugates.

Molecular Formula C13H6N2O2
Molecular Weight 222.20 g/mol
Cat. No. B8116072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPN-Maleimide
Molecular FormulaC13H6N2O2
Molecular Weight222.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#CC#N)N2C(=O)C=CC2=O
InChIInChI=1S/C13H6N2O2/c14-9-1-2-10-3-5-11(6-4-10)15-12(16)7-8-13(15)17/h3-8H
InChIKeyCHKKXKRQICWZFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

APN-Maleimide (MAPN) – A Kinetically Resolved Thiol-to-Thiol Heterobifunctional Crosslinker for Precision Bioconjugation


APN-Maleimide (synonym MAPN, p-(maleimide)-phenylpropionitrile, CAS 1644039-08-6) is a compact heterobifunctional crosslinker bearing a maleimide group and a 3-arylpropiolonitrile (APN) moiety. It is designed for sequential, kinetically resolved conjugation of two distinct thiol-containing entities. [1] The maleimide reacts rapidly with a first thiol (k > 50 M⁻¹ s⁻¹), while the APN group reacts substantially slower (k ≈ 3.1 M⁻¹ s⁻¹), enabling clean monoadduct formation before the second thiol is introduced. The compound is supplied as a powder (molecular formula C₁₃H₆N₂O₂, MW 222.20) with storage at 2–8 °C and is used in aqueous buffer systems at pH 6.5–9.0. [2]

Why Standard Maleimide Crosslinkers Cannot Replace APN-Maleimide in Sequential Thiol–Thiol Conjugation


Conventional homobifunctional maleimide reagents such as p-phenylenedimaleimide or bis-maleimidohexane (BMH) carry two identical, highly reactive maleimide groups. When these reagents are exposed to a mixture of two different thiols, they produce complex product mixtures containing homodimers, hydrolysis byproducts, and unreacted starting material. [1] This lack of kinetic discrimination makes it impossible to isolate a single heteroconjugate species, severely limiting their utility for constructing well-defined bioconjugates such as antibody–drug conjugates (ADCs) or site-specific protein–dye probes. APN-Maleimide overcomes this limitation through a built-in >16-fold difference in reaction rates between its two electrophilic handles, permitting unambiguous stepwise assembly. [1]

APN-Maleimide (MAPN) – Quantitative Differentiation Evidence Against Closest Comparators


MAPN Delivers a Single Heteroconjugate Product vs. Four-Product Mixture with p-Phenylenedimaleimide Under Identical Conditions

In a direct side-by-side experiment, MAPN was compared to its closest commercially available analogue, p-phenylenedimaleimide, using glutathione as the first thiol and cysteine as the second thiol in PBS/DMSO (9:1, pH 7.4). [1] When 1 equivalent of glutathione was added to MAPN, HPLC analysis after 2 min at 25 °C showed full conversion to the single monoadduct. Subsequent addition of cysteine gave the clean glutathione–cysteine heteroconjugate. [1] In contrast, p-phenylenedimaleimide under the same conditions produced a mixture of four main products: the monoadduct, the homocoupling product, the hydrolysis product, and unreacted starting material. [1] No single heteroconjugate species could be isolated from the p-phenylenedimaleimide reaction.

Bioconjugation Thiol coupling Heterobifunctional crosslinker

APN-Maleimide Monoadduct Remains Intact for >24 h in PBS; Maleimide Monoadduct Undergoes 50% Hydrolysis Within 1 h

The hydrolytic stability of the monoadducts was evaluated in PBS at pH 7.4. The p-phenylenedimaleimide–glutathione monoadduct (12a) underwent 50% hydrolysis within 1 h, converting the remaining maleimide into an unreactive maleic acid derivative. [1] In contrast, the MAPN–glutathione monoadduct (6) showed no detectable degradation of the APN function after 24 h under identical conditions. [1] This represents at minimum a 24-fold increase in functional half-life for the second reactive handle.

Hydrolytic stability Bioconjugate shelf-life Maleimide hydrolysis

>16-Fold Kinetic Differential Between Maleimide and APN Enables Unambiguous Stepwise Conjugation

The kinetic resolution underlying MAPN's performance arises from a measured >16-fold difference in second-order rate constants: the maleimide group reacts with thiols at k > 50 M⁻¹ s⁻¹, while the APN group reacts at k = 3.1 M⁻¹ s⁻¹. [1] This differential ensures that when one equivalent of a first thiol is added, the maleimide is consumed quantitatively before the APN engages, preventing scrambling. No such kinetic discrimination exists in homobifunctional bismaleimides, where both reactive groups have nearly identical rate constants. [1]

Reaction kinetics Sequential conjugation Maleimide click chemistry

MAPN Enables Functional ADC Preparation (Trastuzumab–DM1); p-Phenylenedimaleimide Fails to Produce Detectable Conjugate

The practical impact of MAPN's selectivity was demonstrated in a model ADC assembly. Trastuzumab was partially reduced to expose cysteine thiols, then reacted with either MAPN or p-phenylenedimaleimide, followed by a thiol-containing fluorophore (TAMRA-SH). [1] SDS-PAGE analysis with fluorescence detection showed efficient antibody labeling with MAPN (lane 6), whereas p-phenylenedimaleimide produced no detectable fluorescent conjugate (lane 4). [1] Subsequently, a full ADC was prepared by coupling mertansine (DM1) to the cysteine residues of Trastuzumab via MAPN, achieving a defined drug-to-antibody ratio (DAR) with a narrow species distribution as confirmed by native ESI-TOF mass spectrometry. [1]

Antibody-drug conjugate ADC bioconjugation Targeted therapy

Thiol–APN Conjugates Exhibit Superior In Vivo Stability Relative to Thiol–Maleimide Conjugates in a Therapeutic Protein Model

While not tested with APN-Maleimide itself, the APN chemistry platform has been directly compared to maleimide chemistry in a site-specific albumin-conjugated urate oxidase (AgUox) model. [1] The thiol–maleimide conjugate (AgUox-MAL-HSA) showed substantial cleavage of the thioester linkage in vitro, whereas the thiol–APN conjugate (AgUox-APN-HSA) exhibited no detectable cleavage. [1] In vivo, the serum half-life of AgUox-APN-HSA in the late elimination phase was significantly longer than that of AgUox-MAL-HSA. [1] Because APN-Maleimide installs the same thiol–APN linkage in its second conjugation step, these stability benefits are directly transferable.

In vivo stability Albumin conjugation Therapeutic protein

APN-Maleimide (MAPN) – Highest-Impact Application Scenarios Supported by Comparative Evidence


Antibody–Drug Conjugate (ADC) Assembly via Cysteine Bridging

MAPN is the only commercially available reagent demonstrated to produce a defined Trastuzumab–DM1 ADC through sequential thiol–thiol conjugation of antibody cysteine residues. [1] The kinetic resolution prevents crosslinking and aggregation, yielding a narrow DAR distribution. This scenario is directly relevant to biopharmaceutical companies developing next-generation ADCs with controlled payload loading.

Site-Specific Protein–Fluorophore or Protein–Drug Conjugation for In Vivo Imaging and Theranostics

MAPN's second-step APN group installs a hydrolytically stable thioether linkage. Comparative data show that maleimide-based conjugates lose functional payload through thiol exchange in plasma, whereas APN adducts remain intact in human plasma and in vivo. [2] This makes MAPN the preferred crosslinker for conjugates requiring extended circulatory residence, such as fluorescently labeled antibodies for image-guided surgery.

Sequential Assembly of Heterobifunctional Probes for Chemical Biology

In applications requiring the orthogonal attachment of two distinct thiol-containing moieties (e.g., a fluorophore and a biotin tag, or a drug and a pharmacokinetic modulator) to a single scaffold, MAPN's >16-fold intra-molecular rate differential ensures clean stepwise construction without homodimer contamination. [1] This capability is not matched by any single commercial homobifunctional maleimide reagent.

Bioconjugate Manufacturing Processes Where Intermediate Monoadduct Stability Is Critical

In multi-step bioconjugate manufacturing, the activated intermediate (protein–crosslinker monoadduct) may need to be stored or processed before the second payload addition. MAPN's APN group remains fully active for >24 h in aqueous buffer at pH 7.4, whereas maleimide monoadducts lose 50% activity within 1 h. [1] This provides a practical processing window that reduces batch failure risk in GMP-like workflows.

Quote Request

Request a Quote for APN-Maleimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.